molecular formula C8H9NO4 B1322837 5,6-Dimethoxypicolinic acid CAS No. 324028-89-9

5,6-Dimethoxypicolinic acid

Cat. No. B1322837
M. Wt: 183.16 g/mol
InChI Key: KUYQYZCJTXNORX-UHFFFAOYSA-N
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Description

5,6-Dimethoxypicolinic acid is a derivative of picolinic acid, which is a pyridine derivative with a carboxylic acid functional group. While the provided papers do not directly discuss 5,6-dimethoxypicolinic acid, they do provide insights into the behavior and synthesis of structurally related compounds. For instance, pyridine-2,6-dicarboxylic acid, also known as dipicolinic acid, exhibits self-association in aqueous solutions, which is a behavior that could be relevant to the study of 5,6-dimethoxypicolinic acid as well .

Synthesis Analysis

The synthesis of related compounds provides a foundation for understanding how 5,6-dimethoxypicolinic acid might be synthesized. For example, the synthesis of pyrrolo[4,3,2-de]quinolines from 6,7-dimethoxy-4-methylquinoline involves nitration, reduction, and cyclization steps . This suggests that similar nitration and functional group manipulation strategies could be applied to synthesize 5,6-dimethoxypicolinic acid derivatives.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2,4,6-tripicolinic acid, has been characterized by NMR and X-ray diffraction techniques, revealing a dimeric form and layered arrangement . This information is valuable for predicting the molecular structure and potential dimerization behavior of 5,6-dimethoxypicolinic acid.

Chemical Reactions Analysis

The chemical reactions of related compounds can shed light on the reactivity of 5,6-dimethoxypicolinic acid. For instance, the synthesis of 5,6-dimethoxyquinazolin-2(1H)-ones involves the preparation of derivatives through various synthetic routes, including the use of o-vanillin and amino-dimethoxyacetophenone intermediates . This indicates that 5,6-dimethoxyquinazolin-2(1H)-ones can undergo transformations that may be relevant to the chemical reactions of 5,6-dimethoxypicolinic acid.

Physical and Chemical Properties Analysis

Although the physical and chemical properties of 5,6-dimethoxypicolinic acid are not directly discussed in the provided papers, the properties of similar compounds can provide insights. For example, the self-association of dipicolinic acid in aqueous solution and its pH-dependent hypochromic and hyperchromic effects suggest that 5,6-dimethoxypicolinic acid may also exhibit unique UV-visible spectroscopic properties in solution . Additionally, the unexpected formation of an acid-labile dimer in the synthesis of 5,6-dimethoxyquinazolin-2(1H)-ones suggests that 5,6-dimethoxypicolinic acid may form dimers or other oligomers under certain conditions .

Scientific Research Applications

Electrochemical Polymerization and Structural Properties

5,6-Dimethoxyindole-2-carboxylic acid, related to 5,6-dimethoxypicolinic acid, has been used in the electrochemical polymerization to form poly(5,6-dimethoxyindole-2-carboxylic acid) (PDMICA). This polymer is similar to melanin and displays unique electrochromic properties, changing color under different voltage conditions. It also exhibits a degree of crystallinity not seen in natural melanins, as observed through X-ray diffraction patterns and scanning electron micrographs (Povlich et al., 2010).

Potential Antitumour Activity

Research on 5,6-dimethylxanthenone-4-acetic acid, a compound structurally similar to 5,6-dimethoxypicolinic acid, indicates its use as an antivascular anticancer drug. In studies, it has shown effects like tumour necrosis factor induction and tumour blood flow inhibition, suggesting its potential in cancer therapy (Zhao et al., 2002).

Enhancement of Radiation Response in Tumors

5,6-Dimethylxanthenone-4-acetic acid has also been studied for its role in enhancing the response of tumors to radiation therapy. This suggests its potential use as a radiation modifier, particularly in treating poorly-perfused regions in tumors (Wilson et al., 1998).

Induction of Tumor Necrosis Factor-alpha

Another related compound, 5,6-dimethylxanthenone-4-acetic acid, has been found to induce greater expression of tumor necrosis factor-alpha mRNA in both human and murine cells. This indicates its potential role in antitumor effects through cytokine induction (Ching et al., 1994).

In Vitro and In Vivo Antitumor Activity

5,6-Dimethylxanthenone-4-acetic acid has also demonstrated significant in vitro and in vivo antitumor effects, including blood flow shutdown and hemorrhagic necrosis in tumors. This suggests its potential as a therapeutic agent against various tumor types (Laws et al., 1995).

Safety And Hazards

When handling 5,6-Dimethoxypicolinic acid, it is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

5,6-dimethoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-12-6-4-3-5(8(10)11)9-7(6)13-2/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYQYZCJTXNORX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629522
Record name 5,6-Dimethoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethoxypicolinic acid

CAS RN

324028-89-9
Record name 5,6-Dimethoxy-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=324028-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dimethoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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